A Technical Guide to Ethyl 3-Chloro-1H-indole-2-carboxylate: Structure, Synthesis, and Applications
A Technical Guide to Ethyl 3-Chloro-1H-indole-2-carboxylate: Structure, Synthesis, and Applications
Executive Summary: Ethyl 3-chloro-1H-indole-2-carboxylate is a halogenated heterocyclic compound built upon the privileged indole scaffold. Its strategic placement of an electrophilic chlorine atom at the C3-position, combined with the versatile ethyl ester at the C2-position, makes it a highly valuable intermediate for organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of its chemical structure, outlines robust synthetic protocols, details its spectroscopic signature, and explores its reactivity and utility as a building block for developing complex molecular architectures, particularly in the context of drug discovery.
Chemical Identity and Physicochemical Properties
Core Structure and Nomenclature
Ethyl 3-chloro-1H-indole-2-carboxylate possesses a bicyclic structure comprising a benzene ring fused to a pyrrole ring, which together form the indole core. The numbering of the indole ring begins at the nitrogen atom (position 1). Key substituents include an ethyl carboxylate group (-COOCH₂CH₃) at position 2 and a chlorine atom (-Cl) at position 3. The "1H" designation in the IUPAC name explicitly indicates that the nitrogen atom of the indole ring bears a hydrogen atom.
Caption: Chemical structure of ethyl 3-chloro-1H-indole-2-carboxylate.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | Ethyl 3-chloro-1H-indole-2-carboxylate | - |
| CAS Number | 38343-91-8 | |
| Molecular Formula | C₁₁H₁₀ClNO₂ | |
| Molecular Weight | 223.66 g/mol | |
| Canonical SMILES | CCOC(=O)C1=C(Cl)C2=CC=CC=C2N1 | - |
| InChI Key | RBSGDVMYDHVHFA-UHFFFAOYSA-N | [1] |
The Synthetic Landscape
The synthesis of ethyl 3-chloro-1H-indole-2-carboxylate is most efficiently achieved via a two-step process starting from indole-2-carboxylic acid. This involves an initial esterification followed by a regioselective chlorination at the electron-rich C3 position.
Retrosynthetic Analysis
The retrosynthetic analysis points to a straightforward disconnection. The C-Cl bond at the C3 position can be installed via electrophilic chlorination of the precursor, ethyl 1H-indole-2-carboxylate. This precursor, in turn, is readily accessible through the esterification of commercially available indole-2-carboxylic acid.
Caption: Retrosynthetic pathway for ethyl 3-chloro-1H-indole-2-carboxylate.
Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate (Precursor)
The esterification of indole-2-carboxylic acid is a standard procedure, often accomplished using thionyl chloride to form an acyl chloride intermediate in situ, which is then quenched with ethanol.[2][3]
-
Materials: Indole-2-carboxylic acid, thionyl chloride (SOCl₂), absolute ethanol.
-
Step 1: Acyl Chloride Formation: Dissolve indole-2-carboxylic acid (1.0 eq) in excess thionyl chloride (e.g., 10-15 mL per gram of acid) at 0 °C in a flask equipped with a stir bar and a reflux condenser.
-
Step 2: Reaction: Allow the mixture to stir at 0 °C for 1 hour. The dissolution of the solid indicates the formation of the acyl chloride.
-
Step 3: Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step is critical and should be performed in a well-ventilated fume hood.
-
Step 4: Esterification: To the resulting oil/solid residue, carefully add absolute ethanol (e.g., 10 mL per gram of starting acid) at room temperature.
-
Step 5: Product Formation & Isolation: Stir the solution overnight. The product, ethyl 1H-indole-2-carboxylate, will often precipitate as a solid. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.[2]
-
Step 6: Purification: If necessary, the product can be recrystallized from methanol to yield a high-purity beige or white solid.[2]
Causality in Synthesis: The use of thionyl chloride is highly effective as it converts the carboxylic acid into a much more reactive acyl chloride. The byproducts of this reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies workup. Direct acid-catalyzed Fischer esterification is also possible but may require harsher conditions and longer reaction times.
Protocol 2: C3-Chlorination using N-Chlorosuccinimide (NCS)
The C3 position of the indole ring is nucleophilic and readily undergoes electrophilic substitution. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine ("Cl⁺") for this transformation.[4][5]
-
Materials: Ethyl 1H-indole-2-carboxylate, N-Chlorosuccinimide (NCS), acetonitrile (or another suitable polar aprotic solvent like DMF or CH₂Cl₂).
-
Step 1: Dissolution: Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in acetonitrile in a round-bottom flask equipped with a stir bar.
-
Step 2: Reagent Addition: Add N-Chlorosuccinimide (1.0-1.1 eq) to the solution portion-wise at room temperature.
-
Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 4: Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford pure ethyl 3-chloro-1H-indole-2-carboxylate.
Causality in Synthesis: The C3 position of an indole is the most electron-rich and kinetically favored site for electrophilic attack. The C2-ester group is electron-withdrawing, which slightly deactivates the ring but does not change the regioselectivity of the halogenation. NCS is chosen for its ease of handling and milder reaction conditions compared to using chlorine gas.[4][6] Catalytic amounts of DMSO have also been reported to facilitate chlorinations with NCS under neutral and mild conditions.
Spectroscopic and Analytical Characterization
The structural confirmation of ethyl 3-chloro-1H-indole-2-carboxylate relies on standard spectroscopic techniques. While a dedicated spectrum for this specific molecule is not widely published, a reliable prediction can be made based on data from closely related analogs.[7][8]
| Data Type | Expected Observations |
| ¹H NMR | δ ~11.5-12.0 ppm (s, 1H): Broad singlet for the N-H proton. δ ~7.2-7.8 ppm (m, 4H): Complex multiplet region for the four aromatic protons on the benzene ring. δ ~4.4 ppm (q, 2H): Quartet for the -OCH₂- protons of the ethyl group. δ ~1.4 ppm (t, 3H): Triplet for the -CH₃ protons of the ethyl group. |
| ¹³C NMR | δ ~160-162 ppm: Carbonyl carbon of the ester. δ ~135-138 ppm: Quaternary carbon C7a. δ ~120-130 ppm: Aromatic CH carbons (C4, C5, C6, C7) and quaternary carbon C3a. δ ~112-115 ppm: Aromatic CH carbon C7 and quaternary carbon C2. δ ~105-110 ppm: Quaternary carbon C3 (bearing the Cl). δ ~61 ppm: -OCH₂- carbon of the ethyl group. δ ~14 ppm: -CH₃ carbon of the ethyl group. |
| Mass Spec. | M⁺ and [M+2]⁺ Peaks: A characteristic isotopic pattern with a ratio of approximately 3:1, confirming the presence of one chlorine atom. Expected m/z: 223 (for ³⁵Cl) and 225 (for ³⁷Cl). |
| IR Spec. | ~3300-3400 cm⁻¹: N-H stretching. ~1700-1720 cm⁻¹: C=O stretching of the ester. ~700-800 cm⁻¹: C-Cl stretching. |
Chemical Reactivity and Synthetic Utility
The primary value of ethyl 3-chloro-1H-indole-2-carboxylate lies in its capacity to serve as a versatile synthetic hub. The C3-chloro group is a key functional handle for introducing molecular complexity via cross-coupling reactions.
Key Transformations at the C3 Position
The C-Cl bond at the C3 position of the indole ring can be activated by transition metal catalysts (typically palladium) to participate in a wide array of cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a superior building block compared to its non-halogenated parent.
Caption: Key cross-coupling reactions at the C3 position.
-
Suzuki Coupling: Reaction with boronic acids or esters provides access to 3-aryl or 3-vinyl indoles, a common motif in pharmacologically active compounds.[9]
-
Sonogashira Coupling: Coupling with terminal alkynes yields 3-alkynyl indoles, which can be further elaborated into various heterocyclic systems.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines is a powerful method for synthesizing precursors to complex alkaloids and drug candidates.
-
Heck Coupling: Reaction with alkenes allows for the introduction of vinyl groups at the C3 position.
Transformations of the C2-Ester Group
The ethyl ester at the C2 position provides additional synthetic handles:
-
Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidic workup yields the corresponding 3-chloro-1H-indole-2-carboxylic acid.
-
Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis) or, more commonly, by first hydrolyzing to the acid and then using standard peptide coupling reagents (e.g., BOP, HATU) to form the amide bond.
Application in Medicinal Chemistry and Drug Discovery
The indole-2-carboxylate scaffold is a well-established pharmacophore. Its derivatives have been investigated for a wide range of biological activities, including as anti-HIV agents and cannabinoid receptor modulators.[7]
Ethyl 3-chloro-1H-indole-2-carboxylate is a strategic intermediate in this field. It allows for the rapid generation of compound libraries through parallel synthesis. By varying the coupling partner in reactions at the C3 position and modifying the C2-ester, researchers can efficiently explore the structure-activity relationship (SAR) of new indole-based chemical series, accelerating the hit-to-lead optimization process in drug discovery programs.
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Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. Retrieved from [Link]
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